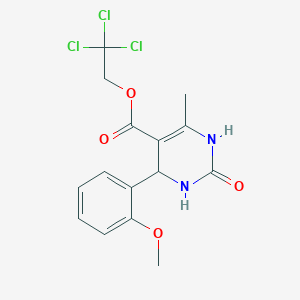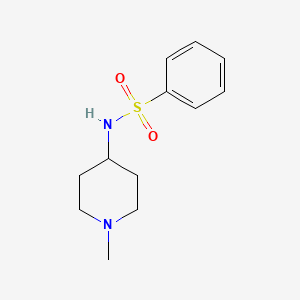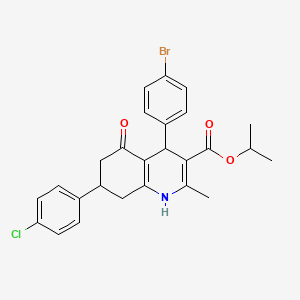![molecular formula C26H28N4O3 B5106463 5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline](/img/structure/B5106463.png)
5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline, also known as MNPA, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. MNPA belongs to the class of piperazine derivatives, which have been shown to exhibit a wide range of biological activities, including antipsychotic, anxiolytic, and analgesic effects.
Mechanism of Action
The exact mechanism of action of 5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline is not fully understood, but it is believed to involve modulation of various neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate. This compound has been shown to act as a partial agonist at dopamine D2 receptors, which may contribute to its antipsychotic effects. This compound has also been shown to enhance the activity of the GABAergic system, which may underlie its anxiolytic effects.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including modulation of neurotransmitter release, changes in ion channel activity, and alterations in gene expression. For example, this compound has been shown to increase the release of dopamine and serotonin in certain brain regions, as well as to inhibit the activity of certain ion channels, such as voltage-gated calcium channels. This compound has also been shown to alter the expression of genes involved in various signaling pathways, including the cAMP/PKA pathway and the MAPK/ERK pathway.
Advantages and Limitations for Lab Experiments
5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline has a number of advantages for use in laboratory experiments, including its relatively low toxicity and high solubility in aqueous solutions. However, this compound also has some limitations, including its relatively short half-life and the need for specialized equipment and techniques to study its effects in vivo.
Future Directions
There are a number of potential future directions for research on 5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline and related compounds. One area of interest is the development of more selective and potent analogs of this compound that could be used as therapeutic agents for various neurological and psychiatric disorders. Another area of interest is the study of the long-term effects of this compound on brain function and behavior, as well as its potential for abuse and addiction. Finally, further research is needed to better understand the mechanisms underlying the effects of this compound and related compounds, which could lead to the development of new treatments for a variety of disorders.
Synthesis Methods
5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline can be synthesized using a variety of methods, including the reaction of 4-methylbenzoyl chloride with 1-piperazinecarboxamide, followed by nitration and subsequent coupling with 2-(2-phenylethyl)aniline. Other methods involve the use of different starting materials and reagents, such as 4-methylbenzoyl hydrazide and 2-nitro-1-(2-phenylethyl)benzene.
Scientific Research Applications
5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline has been the subject of numerous scientific studies, primarily focused on its potential applications in the treatment of various neurological and psychiatric disorders. For example, this compound has been shown to exhibit antipsychotic effects in animal models of schizophrenia, as well as anxiolytic and antidepressant effects in models of anxiety and depression. This compound has also been studied for its potential analgesic properties, particularly in the treatment of neuropathic pain.
Properties
IUPAC Name |
(4-methylphenyl)-[4-[4-nitro-3-(2-phenylethylamino)phenyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O3/c1-20-7-9-22(10-8-20)26(31)29-17-15-28(16-18-29)23-11-12-25(30(32)33)24(19-23)27-14-13-21-5-3-2-4-6-21/h2-12,19,27H,13-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUMDDDLRAEOBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1-(4-methoxybenzyl)-2-triazen-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5106381.png)

![N-[1-(aminocarbonyl)-2-(4-chlorophenyl)vinyl]-4-methoxybenzamide](/img/structure/B5106391.png)
![ethyl 4-(2-phenylethyl)-1-[3-(4-pyridinyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B5106398.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-4-(2-thienyl)butanamide](/img/structure/B5106403.png)
![1-(3-bromophenyl)-4-{[5-(2-hydroxy-5-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B5106410.png)


![methyl 5-({[(butylamino)carbonyl]amino}sulfonyl)-2-furoate](/img/structure/B5106455.png)
![3-[(2-furylmethyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5106458.png)

![3-(ethylthio)-6-(2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5106475.png)
![methyl 4-(2,3-dichlorobenzylidene)-1-[4-(ethoxycarbonyl)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5106481.png)

